molecular formula C8H11N3O2S B11764752 (4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 886498-57-3

(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No.: B11764752
CAS No.: 886498-57-3
M. Wt: 213.26 g/mol
InChI Key: JFZZJMHRPVJQPH-UHFFFAOYSA-N
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Description

(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a triazole-derived compound characterized by a 1,2,4-triazole core substituted with an allyl group at position 4, a methyl group at position 5, and a sulfanyl-acetic acid moiety at position 3 (Figure 1). This structure confers unique physicochemical and biological properties, making it a focus of medicinal chemistry research. Its synthesis typically involves functionalizing the triazole ring through alkylation or coupling reactions, as seen in analogous compounds . The compound has shown promise in anticancer screenings, particularly against melanoma (MDA-MB-435) and breast cancer (MCF7) cell lines, with selective inhibitory activity at 10 µM .

Properties

CAS No.

886498-57-3

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C8H11N3O2S/c1-3-4-11-6(2)9-10-8(11)14-5-7(12)13/h3H,1,4-5H2,2H3,(H,12,13)

InChI Key

JFZZJMHRPVJQPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1CC=C)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular processes by generating reactive oxygen species (ROS) or by disrupting the function of essential proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of 1,2,4-triazole derivatives is highly dependent on substituents at positions 3, 4, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4/5) Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
(4-Allyl-5-methyl-4H-triazol-3-ylsulfanyl)-acetic acid Allyl / Methyl C₈H₁₁N₃O₂S 213.25* Anticancer (MDA-MB-435, MCF7)
(5-Phenyl-4H-triazol-3-ylsulfanyl)-acetic acid H / Phenyl C₁₀H₉N₃O₂S 235.26 Lower lipophilicity; unstudied bioactivity
[4-Ethyl-5-(4-methoxyphenyl)-triazol-3-ylsulfanyl]-acetic acid Ethyl / 4-Methoxyphenyl C₁₃H₁₅N₃O₃S 293.34 Antihypertensive potential
({4-[(E)-Benzodioxol-5-ylmethylene]amino}-5-methyl-triazol-3-ylsulfanyl)-acetic acid Benzodioxol-methylene / Methyl C₁₃H₁₂N₄O₄S 328.33 Enhanced solubility (pKa ~3.15)
2-[(5-Amino-triazol-3-yl)sulfanyl]acetic acid H / Amino C₄H₆N₄O₂S 174.18 Potential nitric oxide donor activity

*Calculated based on substituents and core structure.

Key Observations :

  • Acidity : Predicted pKa of ~3.15 (similar to benzodioxol-substituted analogs) suggests moderate solubility in physiological conditions .
  • Steric Effects : Bulky substituents (e.g., benzodioxol-methylene) may hinder binding to target proteins compared to smaller groups like methyl or allyl .

Characterization :

  • Spectroscopy : ¹H NMR confirms allyl (δ 5.2–5.8 ppm) and methyl (δ 2.3 ppm) protons .
  • X-ray Crystallography : Analogous triazole derivatives (e.g., 4-(3-methoxyphenyl)-triazol-5-one) are resolved using SHELX software, highlighting planar triazole rings and intermolecular hydrogen bonds .

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